molecular formula C24H16F2N8O2 B11105868 1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[bis(4-fluorophenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide

1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[bis(4-fluorophenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide

Cat. No.: B11105868
M. Wt: 486.4 g/mol
InChI Key: ZKNCHNRMYMWXMR-UHFFFAOYSA-N
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Description

1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[bis(4-fluorophenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide is a complex organic compound that features multiple functional groups, including oxadiazole, triazole, and carbohydrazide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[bis(4-fluorophenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide typically involves multiple steps:

    Formation of the oxadiazole ring: This can be achieved by cyclization reactions involving appropriate precursors such as amino acids or nitriles.

    Synthesis of the triazole ring:

    Introduction of the carbohydrazide group: This can be done through hydrazinolysis or similar reactions.

    Final assembly: The final compound is obtained by coupling the intermediate products under specific conditions, such as using catalysts or specific solvents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[bis(4-fluorophenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, such as reducing nitro groups to amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Researchers can modify the structure to enhance these activities.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its unique structure allows for the exploration of various pharmacophores.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[bis(4-fluorophenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-oxadiazole derivatives: These compounds share the oxadiazole ring and may exhibit similar reactivity and applications.

    1,2,3-triazole derivatives: These compounds share the triazole ring and are often used in click chemistry and drug development.

    Carbohydrazide derivatives: These compounds contain the carbohydrazide group and are used in various chemical and biological applications.

Uniqueness

What sets 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[bis(4-fluorophenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide apart is its combination of multiple functional groups, which provides a unique platform for diverse chemical reactions and potential applications. Its structure allows for extensive modification, making it a valuable compound in research and industry.

Properties

Molecular Formula

C24H16F2N8O2

Molecular Weight

486.4 g/mol

IUPAC Name

1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[bis(4-fluorophenyl)methylideneamino]-5-phenyltriazole-4-carboxamide

InChI

InChI=1S/C24H16F2N8O2/c25-17-10-6-14(7-11-17)19(15-8-12-18(26)13-9-15)28-30-24(35)20-21(16-4-2-1-3-5-16)34(33-29-20)23-22(27)31-36-32-23/h1-13H,(H2,27,31)(H,30,35)

InChI Key

ZKNCHNRMYMWXMR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=NN2C3=NON=C3N)C(=O)NN=C(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F

Origin of Product

United States

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